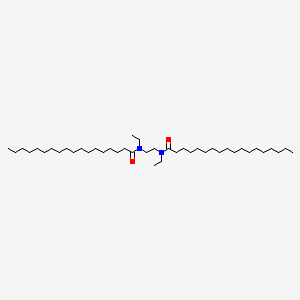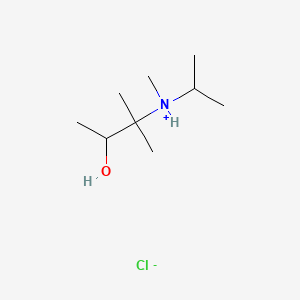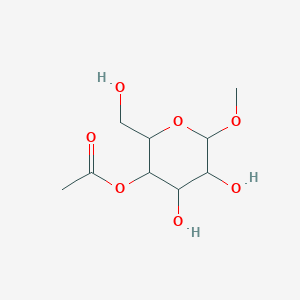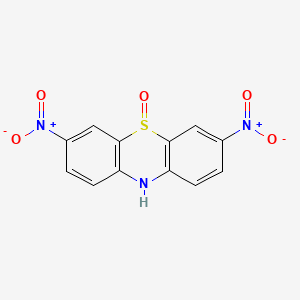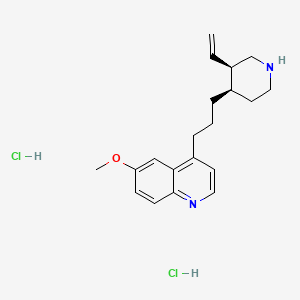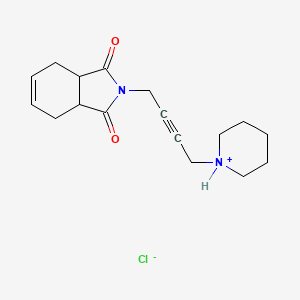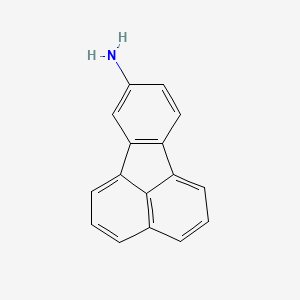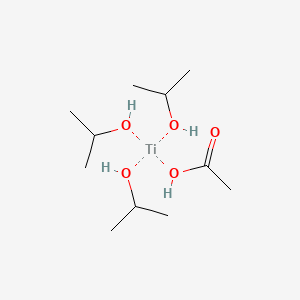
Dibutylbis(triethylamine)difluorotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis(triethylamine)difluorotin is an organotin compound with the molecular formula C20H46F2N2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(triethylamine)difluorotin typically involves the reaction of dibutyltin dichloride with triethylamine and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification steps: Including distillation and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylbis(triethylamine)difluorotin undergoes various chemical reactions, including:
Substitution Reactions: Where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the tin atom.
Coordination Reactions: With ligands forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds are formed.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Applications De Recherche Scientifique
Dibutylbis(triethylamine)difluorotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of dibutylbis(triethylamine)difluorotin involves its interaction with molecular targets such as enzymes and cellular components. The compound can:
Inhibit enzyme activity: By binding to the active sites of enzymes.
Disrupt cellular processes: Through interaction with cellular membranes and proteins.
Induce oxidative stress: Leading to cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dichloride
- Tributyltin fluoride
- Dibutyltin oxide
Uniqueness
Dibutylbis(triethylamine)difluorotin is unique due to its specific combination of triethylamine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
67924-24-7 |
|---|---|
Formule moléculaire |
C20H48F2N2Sn |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
butane;N,N-diethylethanamine;tin(4+);difluoride |
InChI |
InChI=1S/2C6H15N.2C4H9.2FH.Sn/c2*1-4-7(5-2)6-3;2*1-3-4-2;;;/h2*4-6H2,1-3H3;2*1,3-4H2,2H3;2*1H;/q;;2*-1;;;+4/p-2 |
Clé InChI |
BXPZAFSVFSKMTF-UHFFFAOYSA-L |
SMILES canonique |
CCC[CH2-].CCC[CH2-].CCN(CC)CC.CCN(CC)CC.[F-].[F-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
